molecular formula C8H6O5 B105139 4-Hydroxyphthalic acid CAS No. 610-35-5

4-Hydroxyphthalic acid

Cat. No. B105139
CAS RN: 610-35-5
M. Wt: 182.13 g/mol
InChI Key: MWRVRCAFWBBXTL-UHFFFAOYSA-N
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Description

4-Hydroxyphthalic acid is a hydroxybenzoic acid that is phthalic acid in which the hydrogen at position 4 is substituted by a hydroxy group . It is a member of phenols and a hydroxybenzoic acid . It is functionally related to a phthalic acid .


Synthesis Analysis

4-Hydroxyphthalic acid can be synthesized from 4-bromophthalic anhydride with copper (I) chloride and potassium hydroxide in water and dimethyl sulfoxide . The reaction is carried out at 25°C for approximately 0.167 hours under an inert atmosphere . The subsequent stages involve reactions in water and dimethyl sulfoxide at 130°C for 24 hours under an inert atmosphere, and with hydrogen chloride in water and dimethyl sulfoxide at a pH of 1-2 .


Molecular Structure Analysis

The molecular formula of 4-Hydroxyphthalic acid is C8H6O5 . The InChI representation of its structure is InChI=1S/C8H6O5/c9-4-1-2-5 (7 (10)11)6 (3-4)8 (12)13/h1-3,9H, (H,10,11) (H,12,13) .


Chemical Reactions Analysis

4-Hydroxyphthalic acid can be used as a precursor to prepare 3,5-dichloro-4-hydroxyphthalic acid using the reagent aqueous acetic acid and chlorine . Further, it is also used as a starting material in the manufacture of N- (4-carboxyphenyl)-4-acetoxyphthalimide .


Physical And Chemical Properties Analysis

4-Hydroxyphthalic acid has a molecular weight of 182.13 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . Its exact mass is 182.02152329 g/mol .

Scientific Research Applications

Future Directions

Research has shown that 4-Hydroxyphthalic acid can be used to prepare nonmigrating highly plasticized PVC . This approach increases the interaction between phthalate and PVC to suppress its migration, not simply to enlarge its molecular size (or molecular weight) . This methodology is highly versatile for producing the desired non-leaching PVC with a permanent plasticizer effect .

properties

IUPAC Name

4-hydroxyphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRVRCAFWBBXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060585
Record name 1,2-Benzenedicarboxylic acid, 4-hydroxy-
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyphthalic acid

CAS RN

610-35-5
Record name 4-Hydroxyphthalic acid
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Record name 1,2-Benzenedicarboxylic acid, 4-hydroxy-
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Record name 1,2-Benzenedicarboxylic acid, 4-hydroxy-
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Record name 1,2-Benzenedicarboxylic acid, 4-hydroxy-
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Record name 4-hydroxyphthalic acid
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Synthesis routes and methods I

Procedure details

In a stainless steel beaker with a steel stirrer a mixture of 300 g KOH (5.36 mole), 150 g NaOH (3.75 mole), 120 g of a 50% aqueous solution of 4-sulfophthalic acid (~0.25 mol) was heated for 4 hr on an oil bath. It was then cooled such that it remained molten and poured into 600 ml ice + water. With cooling it was neutralized to pH 9.0 without noting any precipitate of m-hydroxybenzoic acid by-product. It was then acidified, evaporated to dryness in a rotary evaporator and extracted in a Soxhlet to separate the soluble product from the insoluble inorganics. Crude yield 26 g (59%, M.P. 175°-180° C. Recrystallized from ~2 vol boiling water. Yield 19.5 g (44%), M.P. 201°-3° C.
[Compound]
Name
stainless steel
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0 (± 1) mol
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reactant
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300 g
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reactant
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150 g
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reactant
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aqueous solution
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reactant
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ice water
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600 mL
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Synthesis routes and methods II

Procedure details

Sodium hydroxide (251.9 g, 6.30 mol) was added in portions to 4-sulphophthalic acid (50% in water, 258.4 g, 0.525 mol) in a steel vessel accompanied by stirring. After the addition of approx. one third NaOH the increasingly more viscous mixture was heated to 180° C. Once the addition had ended the mixture was stirred for a further 2 h at 200° C. During cooling, the residue was dissolved in water (1000 ml). Conc. hydrochloric acid (620 ml, pH=1) was added accompanied by ice cooling. The solution was extracted with ethyl acetate (5×400 ml). The combined organic phases were dried over Na2SO4, filtered and concentrated on the rotary evaporator. The slightly yellow solid was recrystallized from ethyl acetate. 68.64 g (0.377 mol; 72% yield) of a white solid was obtained.
Quantity
251.9 g
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reactant
Reaction Step One
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258.4 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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620 mL
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1000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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